PROTAC IRAK4 ligand-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PROTAC IRAK4 配体-1 是一种旨在用于靶向蛋白降解的化合物。它是蛋白水解靶向嵌合体 (PROTAC) 技术的一部分,该技术旨在通过劫持泛素-蛋白酶体系统来降解特定蛋白质。 该化合物专门靶向白介素-1 受体相关激酶 4 (IRAK4),这是一种参与先天免疫反应信号通路的激酶 .

准备方法

PROTAC IRAK4 配体-1 的合成涉及几个关键步骤:

IRAK4 配体合成: IRAK4 配体是通过一系列化学反应合成的,包括亲核取代和酰胺键形成.

E3 泛素连接酶配体合成: E3 泛素连接酶的配体是单独制备的,通常涉及类似的合成技术.

PROTAC IRAK4 配体-1 的工业生产方法仍在开发中,但它们通常遵循类似的合成路线,并针对大规模生产进行了优化 .

化学反应分析

PROTAC IRAK4 配体-1 会经历几种类型的化学反应:

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂 . 这些反应形成的主要产物是最终导致最终 PROTAC 分子的中间体 .

科学研究应用

Therapeutic Implications

The therapeutic potential of PROTAC IRAK4 ligand-1 is particularly relevant in:

- Autoimmune Diseases : Overactivation of IRAK4 is implicated in conditions like rheumatoid arthritis and systemic lupus erythematosus. By degrading IRAK4, PROTACs may provide a more effective treatment strategy than conventional inhibitors .

- Cancer Treatment : IRAK4 has been identified as a potential target in certain cancers, especially those driven by mutations in the MYD88 gene. Studies have shown that PROTACs targeting IRAK4 can significantly inhibit cell proliferation in diffuse large B-cell lymphoma (DLBCL) models .

Degradation Efficiency and Selectivity

A study demonstrated that compound 9 , a PROTAC derived from IRAK4 ligand-1, effectively reduced IRAK4 levels in DLBCL cell lines OCI-LY10 and TMD8. The degradation was concentration-dependent and showed selectivity for cells with mutant MYD88 L265P over wild-type MYD88 .

Cytokine Inhibition

Research indicated that PROTAC-mediated degradation of IRAK4 resulted in decreased secretion of pro-inflammatory cytokines such as IL-6 and TNF-α. This effect was particularly pronounced in peripheral blood mononuclear cells (PBMCs) treated with TLR agonists .

Mechanistic Insights

Investigations into the mechanistic pathways revealed that while conventional IRAK4 inhibitors blocked kinase activity, PROTACs could disrupt both kinase and scaffolding functions. This comprehensive blockade is hypothesized to lead to superior therapeutic outcomes .

Comparative Data Table

| Feature | Conventional Inhibitors | This compound |

|---|---|---|

| Mechanism | Kinase inhibition | Targeted degradation |

| Efficacy | Limited by residual protein | Complete removal |

| Therapeutic Scope | Specific to kinase activity | Broader (kinase + scaffolding) |

| Applications | Autoimmune diseases | Autoimmune diseases, cancers |

| Side Effects | Potential off-target effects | Reduced due to targeted approach |

作用机制

PROTAC IRAK4 配体-1 的作用机制涉及以下步骤:

与 IRAK4 结合: PROTAC 分子的 IRAK4 配体部分与 IRAK4 蛋白结合.

募集 E3 泛素连接酶: E3 泛素连接酶配体部分与 E3 泛素连接酶结合.

形成三元复合物: PROTAC 分子将 IRAK4 蛋白和 E3 泛素连接酶紧密靠近,形成三元复合物.

泛素化和降解: E3 泛素连接酶用泛素分子标记 IRAK4 蛋白,将其标记为蛋白酶体降解.

相似化合物的比较

PROTAC IRAK4 配体-1 在靶向和降解 IRAK4 方面具有独特之处。类似的化合物包括旨在降解不同靶蛋白的其他 PROTAC 分子,例如:

PROTAC BRD4 配体-1: 靶向含有溴结构域的蛋白 4 (BRD4).

PROTAC AR 配体-1: 靶向雄激素受体 (AR).

PROTAC ER 配体-1: 靶向雌激素受体 (ER).

生物活性

Proteolysis Targeting Chimeras (PROTACs) represent a novel class of therapeutics that leverage the ubiquitin-proteasome system to induce targeted protein degradation. Among these, PROTAC IRAK4 ligand-1 has emerged as a significant compound due to its potential therapeutic applications in treating autoimmune diseases and certain cancers, particularly those associated with dysregulated immune signaling.

Overview of IRAK4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signaling pathways activated by Toll-like receptors (TLRs) and interleukin-1 receptors. Its overactivation is implicated in various autoimmune disorders and malignancies, making it a prime target for therapeutic intervention. Traditional inhibitors have focused on blocking the kinase activity of IRAK4; however, recent studies suggest that degrading the protein itself may provide superior therapeutic benefits by eliminating both its kinase activity and its scaffolding functions.

PROTACs function by linking a target protein (in this case, IRAK4) to an E3 ligase, facilitating ubiquitination and subsequent degradation by the proteasome. The design of this compound incorporates the following components:

- IRAK4 Inhibitor : A small molecule that binds to the IRAK4 kinase domain.

- E3 Ligase Ligand : Typically derived from thalidomide or pomalidomide, which targets cereblon (CRBN), an E3 ubiquitin ligase.

The binding of the PROTAC to both IRAK4 and CRBN forms a ternary complex, leading to the ubiquitination of IRAK4 and its degradation.

Efficacy in Cell Lines

Research has demonstrated that this compound effectively degrades IRAK4 in various cell lines, particularly those harboring mutations such as MYD88 L265P, which are common in certain types of B-cell lymphomas. For instance:

- Cell Lines Tested : OCI-LY10 and TMD8.

- Concentration : Compound 9 (a variant of this compound) showed significant degradation of IRAK4 at concentrations as low as 1 μM.

- Time Dependency : Degradation was observed to be both concentration- and time-dependent.

The degradation efficiency was confirmed through immunoblotting analyses, indicating that longer linkers in the PROTAC structure enhance the formation of stable complexes necessary for effective degradation .

Cytokine Inhibition Studies

In addition to degrading IRAK4, studies have evaluated the impact on cytokine production:

- PBMCs (Peripheral Blood Mononuclear Cells) : Treatment with this compound resulted in inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.

- IL-1β Stimulation : Interestingly, while IRAK4 degradation was confirmed in human dermal fibroblasts, inhibition of IL-6 release was not observed under certain conditions, suggesting that residual IRAK4 may still facilitate signaling .

Comparative Analysis with Traditional Inhibitors

A comparative study between PROTACs and traditional kinase inhibitors like PF-06650833 revealed:

| Feature | This compound | PF-06650833 |

|---|---|---|

| Mechanism | Degrades IRAK4 | Inhibits kinase activity |

| Efficacy against IL-6 | Effective | Effective |

| Duration of effect | Long-lasting | Short-lived |

| Impact on scaffolding function | Yes | No |

This table highlights the advantages of using PROTACs over conventional inhibitors, particularly in maintaining prolonged therapeutic effects due to complete protein degradation .

Case Studies and Clinical Implications

Several case studies have underscored the potential clinical relevance of this compound:

- Treatment of Autoimmune Diseases : The ability to degrade IRAK4 could lead to reduced inflammation and improved outcomes in diseases like rheumatoid arthritis.

- Oncological Applications : In B-cell lymphomas characterized by MYD88 mutations, targeting IRAK4 may provide a dual benefit by inhibiting tumor growth while modulating immune responses.

属性

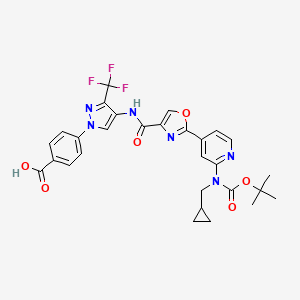

IUPAC Name |

4-[4-[[2-[2-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-4-yl]-1,3-oxazole-4-carbonyl]amino]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O6/c1-28(2,3)44-27(42)37(13-16-4-5-16)22-12-18(10-11-33-22)25-35-21(15-43-25)24(39)34-20-14-38(36-23(20)29(30,31)32)19-8-6-17(7-9-19)26(40)41/h6-12,14-16H,4-5,13H2,1-3H3,(H,34,39)(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQQZVUJIJYUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1CC1)C2=NC=CC(=C2)C3=NC(=CO3)C(=O)NC4=CN(N=C4C(F)(F)F)C5=CC=C(C=C5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。